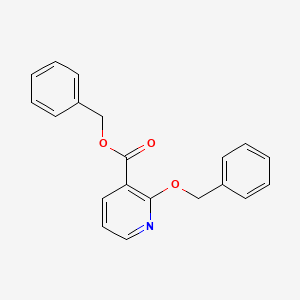

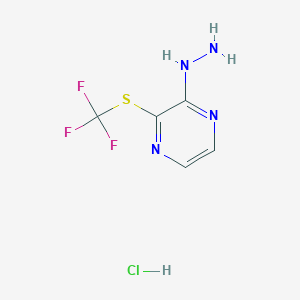

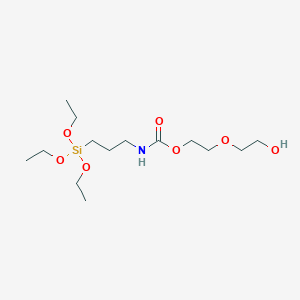

![molecular formula C13H18Cl2N2S B6314069 {[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride CAS No. 2108847-99-8](/img/structure/B6314069.png)

{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride

説明

Synthesis Analysis

The synthesis of benzothiazoles, which are part of the compound’s structure, involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . The reaction provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The molecular structure of “{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride” includes a benzothiazole ring, a cyclopentyl group, and a methylamine group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles often involve visible light as the driving force and molecular oxygen as the terminal oxidant . In these reactions, water is the only byproduct .Physical And Chemical Properties Analysis

The physical and chemical properties of “{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride” include a boiling point of 373.1±15.0 °C and a density of 1.204±0.06 g/cm3 . The compound also has a pKa value of 10.27±0.29 .科学的研究の応用

Structural and Biological Significance

Benzothiazole derivatives, such as {[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride, are renowned for their unique chemical structure and biological activity. The benzothiazole moiety is integral to numerous natural and synthetic bioactive molecules, offering a plethora of pharmacological activities like antiviral, antimicrobial, anti-inflammatory, and antitumor effects. Their structural versatility enables a broad range of activities and has positioned benzothiazoles as key scaffolds in medicinal chemistry. These compounds are also recognized for their minimal toxicity and enhanced activity profiles, making them pivotal in various chemical and pharmacological fields (Bhat & Belagali, 2020).

Chemistry and Properties

The intricate chemistry of benzothiazole derivatives, including their complex formation and diverse properties, is a subject of extensive research. These compounds exhibit fascinating variability in their chemical behavior, which is crucial in understanding their interactions and biological activities. This variability opens up numerous possibilities for innovative research and application in medicinal chemistry (Boča, Jameson, & Linert, 2011).

Therapeutic Potential and Patent Landscape

The therapeutic potential of benzothiazole derivatives is vast, with a significant presence in anticancer research. The structural simplicity of these compounds, coupled with their broad spectrum of biological activities, has spurred a growing interest in their development as chemotherapeutic agents. The patent landscape reflects this interest, highlighting the importance of benzothiazole derivatives in drug discovery and their potential to progress towards marketable therapies (Kamal, Hussaini, & Malik, 2015).

Advanced Synthesis and Transformations

Recent advancements in the synthesis and transformation of benzothiazole derivatives have showcased modern trends in heterocyclic chemistry. The development of new synthesis methods, emphasizing green chemistry principles and atom economy, has facilitated the creation of biologically active and industrially valuable compounds. This progress is instrumental in expanding the utility of benzothiazole derivatives across various domains (Zhilitskaya, Shainyan, & Yarosh, 2021).

特性

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S.2ClH/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12;;/h1-2,5-6H,3-4,7-9,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIUKORWOLTWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)